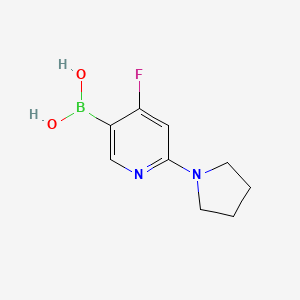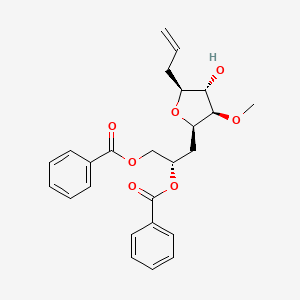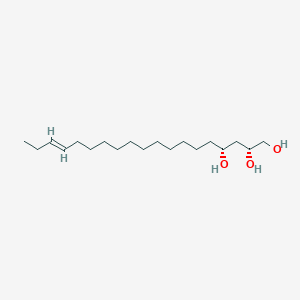
Avocadenol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avocadenol D is a polyhydroxylated fatty alcohol derived from the avocado fruit (Persea americana). This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is known for its unique molecular structure and bioactive properties, making it a valuable subject of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Avocadenol D typically involves the extraction of bioactive compounds from the avocado fruit. The process begins with the extraction of crude pulp, followed by chromatographic separation to isolate polyhydroxylated fatty alcohols. The specific reaction conditions and solvents used can vary, but common methods include the use of ethanol and supercritical carbon dioxide (scCO2) for extraction .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The avocado pulp is processed using bioactivity-guided fractionation, often employing silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Avocadenol D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce additional hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to convert carbonyl groups to hydroxyl groups.
Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which exhibit enhanced bioactivity and stability .
Aplicaciones Científicas De Investigación
Avocadenol D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of Avocadenol D involves its interaction with molecular targets and pathways within biological systems. It exhibits antiviral activity by inhibiting viral replication and modulating the host’s immune response. The compound targets viral proteins and RNA, preventing the virus from replicating and spreading . Additionally, this compound’s antioxidant properties help in reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
- Avocadene
- Avocadyne
- Avocadenol A
- Avoenin
Comparison: Avocadenol D stands out due to its unique molecular structure and higher bioactivity compared to other similar compounds. While Avocadene and Avocadyne also exhibit bioactive properties, this compound has shown superior antiviral activity, particularly against SARS-CoV-2 . Avocadenol A and Avoenin share similar structural features but differ in their specific bioactivities and applications .
Propiedades
Fórmula molecular |
C19H38O3 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(E,2R,4R)-nonadec-16-ene-1,2,4-triol |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)16-19(22)17-20/h3-4,18-22H,2,5-17H2,1H3/b4-3+/t18-,19-/m1/s1 |
Clave InChI |
YTOFALDOYQMOHX-DUFJLWIISA-N |
SMILES isomérico |
CC/C=C/CCCCCCCCCCC[C@H](C[C@H](CO)O)O |
SMILES canónico |
CCC=CCCCCCCCCCCCC(CC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


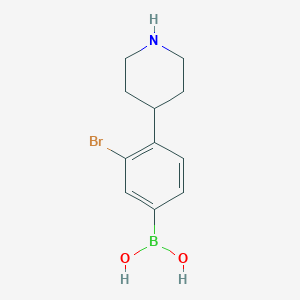
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
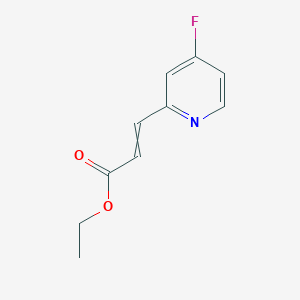
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)

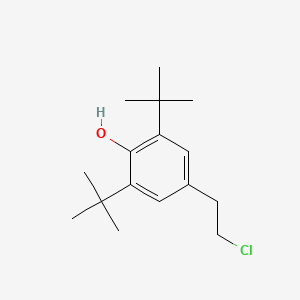
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)

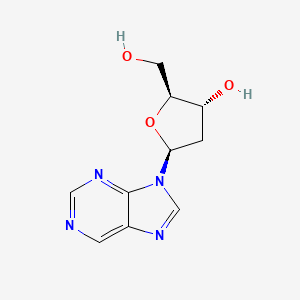
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)

